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molecular formula C23H29N3OS B8340301 N-propyl-10-[1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarboxamide

N-propyl-10-[1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarboxamide

Cat. No. B8340301
M. Wt: 395.6 g/mol
InChI Key: KXMAIWXPZGQNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05049669

Procedure details

Mercuric acetate (0.38 g) is added with stirring to a solution of N-propyl-10-[(2RS)-1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarbothioamide neutral fumarate (0.6 g) in acetic acid (10 cc), and stirring is continued for 4 hours 30 minutes at a temperature in the region of 20° C. The black reaction mixture is diluted with distilled water (25 cc) and ethyl acetate (50 cc), and then filtered and alkalinized with stirring with 4 N aqueous sodium hydroxide solution to pH 13. After settling ha taken place, the organic phase is separated and the aqueous phase is extracted with ethyl acetate (20 cc). The combined organic phases are washed successively with saturated aqueous sodium chloride solution (50 cc). After drying over magnesium sulphate, filtration and concentration to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C., the residual yellow oil (0.43 g) is dissolved in ethanol (2 cc) and then treated with a solution of fumaric acid (0.14 g) in ethanol (5 cc), concentrated to half the volume under reduced pressure (30 mm Hg; 4 kPa) at 40° C. and treated with ethyl ether (20 cc). After 2 hours' stirring at a temperature in the region of 20° C., the solid formed is drained and dried under reduced pressure (5 mm Hg; 0.7 kPa) at 40° C. N-Propyl-10-[(2RS)-1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarboxamide acid fumarate (0.38 g) is thereby obtained in the form of a pale yellow solid, m.p. 75-80° C. (melts forming a paste).
[Compound]
Name
Mercuric acetate
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
N-propyl-10-[(2RS)-1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarbothioamide
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]([C:7]1[CH:20]=[CH:19][C:18]2[S:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH:21]([CH3:28])[CH2:22][N:23]3[CH2:27][CH2:26][CH2:25][CH2:24]3)[C:9]=2[CH:8]=1)=S)[CH2:2][CH3:3].C(O)(=[O:31])C>O.C(OCC)(=O)C>[CH2:1]([NH:4][C:5]([C:7]1[CH:20]=[CH:19][C:18]2[S:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH:21]([CH3:28])[CH2:22][N:23]3[CH2:27][CH2:26][CH2:25][CH2:24]3)[C:9]=2[CH:8]=1)=[O:31])[CH2:2][CH3:3]

Inputs

Step One
Name
Mercuric acetate
Quantity
0.38 g
Type
reactant
Smiles
Step Two
Name
N-propyl-10-[(2RS)-1-(1-pyrrolidinyl)-2-propyl]-2-phenothiazinecarbothioamide
Quantity
0.6 g
Type
reactant
Smiles
C(CC)NC(=S)C1=CC=2N(C3=CC=CC=C3SC2C=C1)C(CN1CCCC1)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The black reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
with stirring with 4 N aqueous sodium hydroxide solution to pH 13
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate (20 cc)
WASH
Type
WASH
Details
The combined organic phases are washed successively with saturated aqueous sodium chloride solution (50 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate, filtration and concentration to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
DISSOLUTION
Type
DISSOLUTION
Details
the residual yellow oil (0.43 g) is dissolved in ethanol (2 cc)
ADDITION
Type
ADDITION
Details
treated with a solution of fumaric acid (0.14 g) in ethanol (5 cc)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half the volume under reduced pressure (30 mm Hg; 4 kPa) at 40° C.
ADDITION
Type
ADDITION
Details
treated with ethyl ether (20 cc)
STIRRING
Type
STIRRING
Details
After 2 hours' stirring at a temperature in the region of 20° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid formed
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (5 mm Hg; 0.7 kPa) at 40° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)NC(=O)C1=CC=2N(C3=CC=CC=C3SC2C=C1)C(CN1CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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